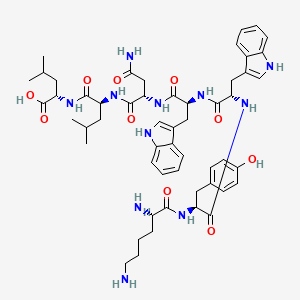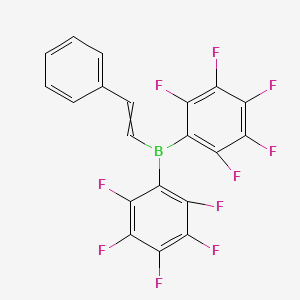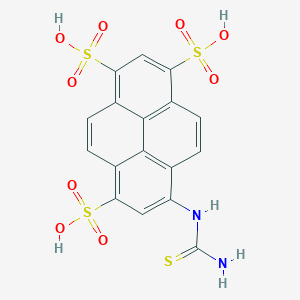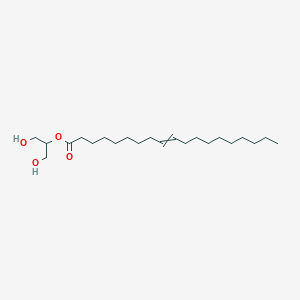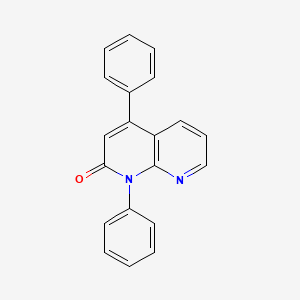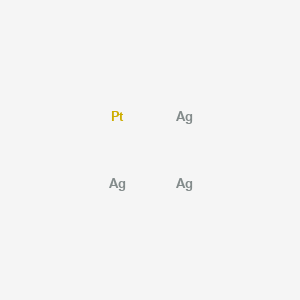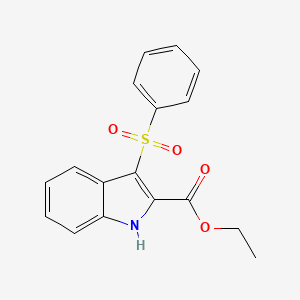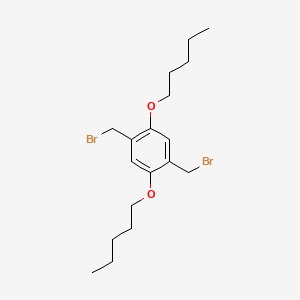
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromomethyl groups and two pentyloxy groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dimethyl-2,5-dipentyloxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination at the benzylic positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions at the benzylic positions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,4-dimethyl-2,5-dipentyloxybenzene.
Scientific Research Applications
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene in chemical reactions involves the activation of the bromomethyl groups. These groups are highly reactive and can undergo nucleophilic substitution or other reactions. The presence of pentyloxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the pentyloxy groups, making it less sterically hindered and more reactive.
1,4-Dibromomethylbenzene: Similar structure but without the pentyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(pentyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness
1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is unique due to the presence of both bromomethyl and pentyloxy groups
Properties
CAS No. |
153282-59-8 |
|---|---|
Molecular Formula |
C18H28Br2O2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dipentoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
GJBAXTJCKFSDPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1CBr)OCCCCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


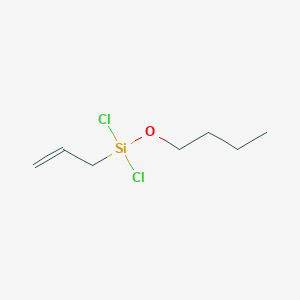
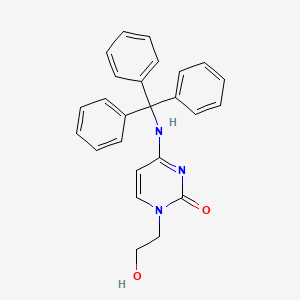
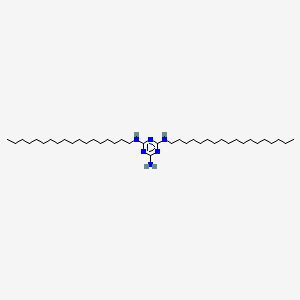
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
